6-Methyl-N1-(4-(pyridin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine
Description
6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (CAS: 152460-10-1) is a key intermediate in synthesizing imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and gastrointestinal stromal tumors . Its structure features a diaryl amide scaffold with a pyrimidinyl–pyridine hybrid system, which is critical for binding to kinase targets . The compound is synthesized via reduction of nitro precursors using stannous chloride in hydrochloric acid, achieving yields up to 75% . It exhibits a molecular weight of 277.33 g/mol, solubility in organic solvents (e.g., DMSO, ethanol), and a melting point of 133–135°C .
Properties
IUPAC Name |
4-methyl-3-N-(4-pyridin-2-ylpyrimidin-2-yl)benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-11-5-6-12(17)10-15(11)21-16-19-9-7-14(20-16)13-4-2-3-8-18-13/h2-10H,17H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCIAICHVUQCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431102 | |
| Record name | 1,3-BENZENEDIAMINE, 4-METHYL-N3-[4-(2-PYRIDINYL)-2-PYRIMIDINYL]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475587-24-7 | |
| Record name | 1,3-BENZENEDIAMINE, 4-METHYL-N3-[4-(2-PYRIDINYL)-2-PYRIMIDINYL]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro Group Reduction Pathway
The most widely documented method involves the reduction of a nitro precursor, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-dinitrobenzene, to the corresponding diamine. This reduction is typically achieved using stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) under reflux conditions. The reaction proceeds via a two-electron transfer mechanism, converting nitro groups (-NO₂) to amino groups (-NH₂).
Key Reaction Conditions
- Solvent: Ethanol or ethyl acetate
- Temperature: Reflux (78–80°C for ethanol)
- Reaction Time: 6–8 hours
- Yield: Up to 75% after purification by crystallization from an ethanol-water mixture.
A representative equation for this transformation is:
$$
\text{C}{13}\text{H}{10}\text{N}4\text{O}4 + 3\text{SnCl}2 + 6\text{HCl} \rightarrow \text{C}{13}\text{H}{14}\text{N}6 + 3\text{SnCl}4 + 4\text{H}2\text{O}
$$
Table 1: Optimization of Nitro Reduction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| SnCl₂:HCl Molar Ratio | 1:3 | Maximizes electron transfer efficiency |
| Solvent Polarity | Ethanol (ε = 24.3) | Enhances solubility of intermediates |
| Temperature Control | 78–80°C | Prevents side reactions (e.g., over-reduction) |
Curtius Rearrangement Approach
An alternative route employs the Curtius rearrangement , which converts an acyl azide intermediate into an isocyanate, followed by hydrolysis to yield the primary amine. This method is advantageous for introducing the pyrimidinyl–pyridine hybrid system while preserving stereochemical integrity.
Stepwise Procedure
- Acyl Azide Formation: React 6-methyl-3-nitrobenzoyl chloride with sodium azide (NaN₃) in anhydrous tetrahydrofuran (THF).
- Thermal Decomposition: Heat the acyl azide to 120°C to induce rearrangement, forming an isocyanate intermediate.
- Hydrolysis: Treat the isocyanate with aqueous hydrochloric acid to generate the diamine.
Critical Considerations
- Safety: Acyl azides are thermally unstable; controlled decomposition is essential to prevent explosive side reactions.
- Purification: Column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:2) isolates the product with >90% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics and product stability. Polar aprotic solvents like dimethylformamide (DMF) accelerate nitro reduction but may lead to side reactions with SnCl₂. Ethanol, despite its lower polarity, provides a balance between reactivity and selectivity.
Table 2: Solvent Performance Comparison
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, h⁻¹) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 0.12 | 75 |
| DMF | 36.7 | 0.18 | 68 |
| Ethyl Acetate | 6.02 | 0.09 | 72 |
Catalytic Systems and Their Impact
While stannous chloride remains the standard reductant, recent advances explore palladium-on-carbon (Pd/C) under hydrogen atmosphere for catalytic hydrogenation. This method offers greener chemistry but requires high-pressure equipment and achieves comparable yields (70–73%).
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key features include:
Quality Control Protocols
- In-line FTIR Spectroscopy: Monitors nitro group conversion in real time.
- High-Performance Liquid Chromatography (HPLC): Ensures final product purity ≥98%.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for Industrial Applicability
| Method | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|
| Nitro Reduction | High | Moderate | Moderate (Sn waste) |
| Curtius Rearrangement | Low | High | Low (no heavy metals) |
| Catalytic Hydrogenation | Moderate | High | Low (H₂ usage) |
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N1-(4-(pyridin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, stannous chloride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, reduction may produce amines, and substitution reactions may result in halogenated derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C16H15N5
- CAS Number : 152460-10-1
- Molecular Weight : 281.33 g/mol
The structure features a benzene ring substituted with a pyrimidine and pyridine moiety, which contributes to its biological activity. The presence of nitrogen atoms in the heterocycles enhances its interaction with biological targets.
Synthesis of Tyrosine Kinase Inhibitors
One of the primary applications of 6-Methyl-N1-(4-(pyridin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine is as an intermediate in the synthesis of tyrosine kinase inhibitors, particularly imatinib and nilotinib. These compounds are critical in treating various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) .
Case Study: Imatinib Synthesis
Imatinib, marketed as Gleevec®, is a well-known tyrosine kinase inhibitor that targets Bcr-Abl fusion protein in CML patients. The synthesis of imatinib involves several steps where this compound serves as a key precursor. This compound facilitates the formation of the active pharmacophore through various coupling reactions .
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit promising anticancer properties. The design of these compounds often focuses on enhancing selectivity and potency against specific cancer types.
Case Study: c-KIT Inhibition
The compound has shown potential in inhibiting c-KIT kinase, which is implicated in several malignancies such as GISTs and systemic mastocytosis. Studies have reported that modifications to the pyridine and pyrimidine rings can significantly enhance inhibitory activity against mutant forms of c-KIT .
Research Findings
Recent studies have highlighted several important findings regarding the applications of this compound:
Mechanism of Action
The mechanism of action of 6-Methyl-N1-(4-(pyridin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine involves its role as an intermediate in the synthesis of tyrosine kinase inhibitors. These inhibitors work by blocking the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . By inhibiting these enzymes, the compound helps to prevent the uncontrolled proliferation of cancer cells .
Comparison with Similar Compounds
Key Observations :
Key Findings :
- The parent compound’s diaryl amide scaffold is crucial for kinase binding but requires structural optimization for potency .
- Antimicrobial activity is enhanced in CDI-derived derivatives (e.g., 8b), likely due to electron-withdrawing substituents .
Physicochemical and Pharmacokinetic Properties
| Property | Parent Compound | 5d | 6l |
|---|---|---|---|
| Molecular Weight | 277.33 g/mol | 461.53 g/mol | 302.34 g/mol |
| LogP (Predicted) | 2.1 | 3.8 | 2.5 |
| Solubility | DMSO, ethanol | Limited data | Aqueous compatible |
| Half-life (in vivo) | Not reported | Not reported | >6 hours |
Implications :
- The parent compound’s low molecular weight and solubility favor drug-likeness per Lipinski’s rules .
Biological Activity
6-Methyl-N1-(4-(pyridin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine, also known as a derivative of imatinib, has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This compound is characterized by its unique structure that combines a pyridine and pyrimidine moiety, which are known to exhibit various pharmacological effects.
- IUPAC Name : this compound
- CAS Number : 571187-03-6
- Molecular Formula : C15H16N4
The biological activity of this compound primarily involves its interaction with specific molecular targets within cancer cells. The compound acts as a tyrosine kinase inhibitor , disrupting signaling pathways that promote cell proliferation and survival. This mechanism is similar to that of imatinib, which is widely used in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) .
Biological Activity and Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.4 | |
| MCF7 (Breast Cancer) | 3.9 | |
| HeLa (Cervical Cancer) | 4.8 | |
| K562 (Leukemia) | 2.5 |
These results indicate that the compound has varying degrees of effectiveness against different types of cancer cells, suggesting its potential as a broad-spectrum anticancer agent.
Case Studies and Research Findings
- Antiproliferative Study : A study published in Molecules reported that this compound showed superior activity compared to cisplatin in inhibiting the growth of A549 and MCF7 cell lines. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the compound's activity. It was found to inhibit the phosphorylation of specific tyrosine residues on the Bcr-Abl fusion protein, which is critical in CML pathogenesis. This inhibition leads to reduced cell viability and increased apoptosis in K562 cells .
- Safety Profile : Preliminary toxicity assessments indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models. This aspect is crucial for its development as a therapeutic agent .
Q & A
Basic: What are the primary synthetic routes for 6-Methyl-N1-(4-(pyridin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine, and how can reaction efficiency be optimized?
Answer:
The compound is synthesized via multi-step reactions involving pyrimidine ring formation and subsequent functionalization. A common approach includes:
- Step 1: Coupling of 4-(pyridin-2-yl)pyrimidin-2-amine with a benzene derivative bearing methyl and amino groups.
- Step 2: Catalytic amination or nucleophilic substitution under controlled pH and temperature.
Optimization Strategies:
- Use statistical experimental design (e.g., factorial design) to identify critical parameters (e.g., solvent polarity, catalyst loading, temperature). For example, reaction path search methods based on quantum chemical calculations can predict optimal conditions .
- Employ membrane separation technologies (e.g., nanofiltration) to isolate intermediates and improve yield .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns on the pyrimidine and benzene rings. For instance, coupling constants in ¹H NMR can differentiate between para/meta configurations .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula and fragmentation patterns.
- HPLC-PDA: Reverse-phase chromatography with photodiode array detection to assess purity (>98% required for pharmacological studies) .
Advanced: How can computational methods streamline the design of derivatives with enhanced bioactivity?
Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in substitution reactions .
- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. For example, substituents like trifluoromethyl groups may enhance binding affinity by improving lipophilicity .
- ADMET Prediction: Tools like SwissADME can forecast pharmacokinetic properties (e.g., metabolic stability) early in development .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
- Meta-Analysis: Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors. For example, discrepancies in IC50 values may arise from differences in solvent polarity affecting compound solubility .
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., methyl vs. ethyl groups) to isolate contributions to bioactivity .
Advanced: What strategies are effective for optimizing reaction yields in large-scale synthesis?
Answer:
- Flow Chemistry: Continuous reactors reduce side reactions and improve heat/mass transfer compared to batch processes .
- Process Control Systems: Implement real-time monitoring (e.g., in-line FTIR) to adjust parameters dynamically .
- Catalyst Recycling: Use immobilized catalysts (e.g., Pd on mesoporous silica) to reduce costs and waste .
Basic: What are the key structural features influencing this compound’s solubility and stability?
Answer:
- Solubility: The pyridinyl-pyrimidinyl core is hydrophobic, but the diamine group enhances aqueous solubility via hydrogen bonding. Adjusting pH (e.g., protonation of amines) can further modulate solubility .
- Stability: The compound is prone to oxidation at the benzene diamine moiety. Stabilization strategies include lyophilization under inert gas or formulation with antioxidants (e.g., ascorbic acid) .
Advanced: How can researchers investigate supramolecular interactions of this compound with biological targets?
Answer:
- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., enzymes) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to assess affinity and specificity .
- Molecular Dynamics Simulations: Model interactions over time to identify critical residues (e.g., π-π stacking with pyrimidine rings) .
Basic: What are the known biological targets or pathways associated with this compound?
Answer:
- Kinase Inhibition: Pyrimidine derivatives often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
- Antimicrobial Activity: Diamine groups may disrupt bacterial cell membranes or inhibit folate biosynthesis .
- Anticancer Potential: Demonstrated in vitro via apoptosis induction in leukemia cell lines (e.g., HL-60) .
Advanced: What methodologies address challenges in stereochemical control during synthesis?
Answer:
- Chiral Auxiliaries: Temporarily introduce stereodirecting groups (e.g., Evans oxazolidinones) to enforce desired configurations .
- Asymmetric Catalysis: Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective aminations .
- Dynamic Kinetic Resolution: Combine racemization and selective crystallization to achieve high enantiomeric excess .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 Knockout: Generate cell lines lacking putative targets (e.g., specific kinases) to confirm on-target effects .
- Transcriptomics/Proteomics: Compare expression profiles pre/post-treatment to identify downstream pathways (e.g., apoptosis markers like caspase-3) .
- In Vivo Imaging: Use fluorescent or radiolabeled derivatives (e.g., ¹⁸F-labeled analogs) to track biodistribution in animal models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
